N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide

Description

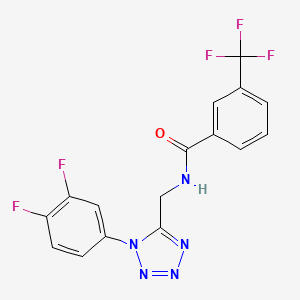

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a trifluoromethyl group at the 3-position. The compound features a tetrazole ring linked via a methylene bridge to a 3,4-difluorophenyl moiety.

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F5N5O/c17-12-5-4-11(7-13(12)18)26-14(23-24-25-26)8-22-15(27)9-2-1-3-10(6-9)16(19,20)21/h1-7H,8H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWXAAXRHBSPEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features, including the tetrazole ring and trifluoromethyl group. These characteristics contribute to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 357.4 g/mol |

| CAS Number | 921125-10-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzyme active sites or receptor pockets. The difluorophenyl and trifluoromethyl groups enhance binding affinity through hydrophobic interactions and potential halogen bonding, which are crucial for its pharmacological effects.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : The compound demonstrated cytotoxic activity against various cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145). The IC values ranged from 2.28 μM to 6.38 μM across different cell types .

- Mechanism : The anticancer mechanism involves the induction of apoptosis through cell cycle arrest at the G2/M phase. This was evidenced by downregulation of Bcl-2 and upregulation of Bax expression, suggesting a pro-apoptotic pathway .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

- Inhibition of Cytokine Production : In vivo studies indicated that it significantly reduced TNF-alpha levels in models of acute inflammation, highlighting its potential as a therapeutic agent for inflammatory diseases .

- Target Interaction : Docking studies suggest that the compound interacts with p38 MAPK pathways, which are critical in inflammation signaling .

Antimicrobial Activity

Preliminary assessments have indicated potential antimicrobial activity:

- Bacterial Inhibition : The compound was tested against Gram-positive and Gram-negative bacteria. Results showed notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Synthesis Pathways : Various synthetic routes have been explored, including cycloaddition reactions for tetrazole formation followed by alkylation processes. These methods optimize yield and purity for subsequent biological testing.

- Comparative Studies : Research comparing different derivatives has revealed that modifications in the benzamide structure can significantly affect biological activity, emphasizing the importance of structural optimization in drug design .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrazole ring, a difluorophenyl group, and a trifluoromethyl benzamide moiety. Its molecular formula is with a molecular weight of 309.31 g/mol. The synthesis typically involves multiple steps, including:

- Formation of the Tetrazole Ring : This is achieved through the reaction of 3,4-difluoroaniline with sodium azide.

- Alkylation : The resulting tetrazole derivative is then alkylated using appropriate alkylating agents in the presence of bases like potassium carbonate.

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide exhibits significant biological activities that make it suitable for various therapeutic applications:

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy compared to standard antibiotics such as ampicillin and norfloxacin.

- Antiviral Activity : Research indicates that derivatives of this compound possess antiviral properties against strains of HIV, showcasing its potential in treating viral infections.

- Anti-inflammatory Effects : The compound's ability to inhibit specific signaling pathways involved in inflammation suggests its utility in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed that certain modifications enhanced its antibacterial properties. For instance, compounds with additional halogen substitutions exhibited improved efficacy against resistant bacterial strains, indicating the importance of structural variations in optimizing biological activity.

Case Study 2: Antiviral Potential

In a separate investigation focusing on the antiviral potential of this compound, researchers found that specific derivatives demonstrated effective inhibition of HIV replication in laboratory settings. The structure-activity relationship (SAR) studies highlighted the significance of the difluorophenyl group in enhancing binding affinity to viral targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

(a) N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide (DN6, )

- Structure : Shares the benzamide-trifluoromethyl backbone but lacks the 3,4-difluorophenyl group. Instead, DN6 has a phenyl ring substituted with a tetrazole at the 3-position.

- Implications : The absence of fluorine atoms on the phenyl ring in DN6 may reduce its lipophilicity compared to the target compound. The tetrazole’s placement directly on the phenyl ring (vs. a methylene bridge) could alter conformational flexibility and binding interactions .

(b) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, )

- Structure : Contains a trifluoromethylbenzamide core but substitutes the tetrazole with an isopropoxy group on the phenyl ring.

- Implications : The isopropoxy group in flutolanil increases steric bulk compared to the tetrazole-methylene group in the target compound. This difference may affect membrane permeability and target engagement, as flutolanil is used as a pesticide, suggesting agrochemical utility .

(c) N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram, )

- Structure : Features a cyclopropane-carboxamide with a furanyl substituent instead of a benzamide core.

- Implications : The cyclopropane ring and furanyl group introduce distinct electronic and steric profiles, likely reducing similarity to the target compound. However, both compounds utilize halogenated (F/Cl) aryl groups, underscoring the role of halogens in modulating bioactivity .

Computational and Structural Insights

The trifluoromethyl group and fluorine atoms likely enhance binding to hydrophobic pockets, while the tetrazole could participate in hydrogen bonding. Comparative analysis with DN6 () suggests that the 3,4-difluorophenyl group in the target compound may improve target selectivity due to stronger electron-withdrawing effects .

Data Table: Structural and Functional Comparison

Q & A

(Basic) What conventional synthetic routes are employed to synthesize N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzamide?

The compound can be synthesized via condensation reactions involving 3,4-difluorophenyl hydrazine and ethyl 4,4,4-trifluoro-3-oxobutanoate under thermal conditions (130–135°C for 3 hours). This forms the pyrazolone intermediate, which is further functionalized via Knoevenagel condensation with substituted carbaldehydes. Yields for conventional methods typically range from 68–79% .

(Basic) How is the purity of the synthesized compound validated experimentally?

Purity is assessed using thin-layer chromatography (TLC) on silica gel plates and confirmed via melting point analysis. Spectroscopic characterization (e.g., -NMR, -NMR, and IR) is critical for structural verification. For example, -NMR at 282 MHz resolves trifluoromethyl and difluorophenyl signals, while -NMR identifies enolic protons and aromatic resonances .

(Advanced) What non-conventional methods improve synthetic yields and efficiency?

Microwave-assisted synthesis and ultrasonication significantly enhance reaction efficiency. For instance, microwave irradiation reduces reaction times and increases yields to 82–92%, compared to 68–79% for conventional heating. These methods also reduce solvent use, aligning with green chemistry principles .

(Advanced) How can researchers resolve regioisomerism challenges in NMR characterization?

Complex -NMR spectra due to fluorine coupling and overlapping signals may obscure regioisomer identification. Advanced techniques like 2D NMR (e.g., COSY, NOESY) and high-field instruments (≥300 MHz) are recommended. Computational modeling of expected splitting patterns can also aid interpretation .

(Basic) What spectroscopic techniques are essential for characterizing fluorinated moieties in this compound?

- -NMR : Critical for resolving trifluoromethyl (-CF) and aromatic fluorine signals.

- IR Spectroscopy : Confirms carbonyl (C=O) and enol (O–H) groups.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

(Advanced) How can molecular docking predict binding interactions of this compound with biological targets?

AutoDock Vina is a robust tool for docking studies, offering rapid scoring of binding affinities (in kcal/mol) and predicting ligand-receptor interactions. Key steps include:

- Grid Map Calculation : Define the target protein’s active site.

- Multithreading : Accelerate computation on multicore systems.

- Cluster Analysis : Rank plausible binding modes .

(Advanced) How should conflicting docking results be analyzed methodologically?

Contradictions in binding mode predictions may arise from scoring function limitations or protein flexibility. Mitigation strategies include:

- Consensus Scoring : Combine results from multiple docking programs (e.g., AutoDock Vina, Glide).

- Molecular Dynamics (MD) Simulations : Validate stability of docked complexes over time.

- Experimental Validation : Compare with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

(Basic) What role do fluorine substituents play in the compound’s reactivity and stability?

The 3,4-difluorophenyl and trifluoromethyl groups enhance metabolic stability via electron-withdrawing effects, reducing oxidative degradation. Fluorine’s small size and high electronegativity also improve bioavailability by modulating lipophilicity .

(Advanced) How can in silico ADMET profiling guide preclinical development?

Tools like SwissADME and admetSAR predict absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key parameters:

- Lipinski’s Rule of Five : Assess drug-likeness.

- CYP450 Inhibition : Predict metabolic interactions.

- hERG Binding : Flag cardiac toxicity risks. Cross-validation with experimental assays (e.g., microsomal stability tests) is essential .

(Advanced) What strategies validate the biological relevance of docking-predicted targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.